

D-Erythronolactone CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>D-Erythronolactone</i>
Cat. No.:	B097542

[Get Quote](#)

An In-depth Technical Guide to **D-Erythronolactone** (CAS: 15667-21-7): Structure, Synthesis, and Applications in Drug Discovery

Abstract

D-Erythronolactone is a structurally unique, chiral γ -lactone that has garnered significant attention from the scientific community. Its value is rooted in its stereochemically defined structure, which makes it a critical chiral building block, or "synthon," for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of **D-Erythronolactone**, covering its core molecular identity, physicochemical properties, and established synthetic routes. We will delve into detailed experimental protocols, explain the causal relationships behind methodological choices, and explore its pivotal role in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile compound.

Core Molecular Identity and Structure

D-Erythronolactone is a cyclic monosaccharide derivative, specifically a butan-4-olide, featuring a five-membered ring.^[1] Its precise stereochemistry is the foundation of its utility in asymmetric synthesis.

Chemical Identifiers

A compound's identity is unequivocally established by a set of standardized identifiers. The key identifiers for **D-Erythronolactone** are summarized below.

Identifier	Value	Source(s)
CAS Number	15667-21-7	[2] [3] [4]
IUPAC Name	(3R,4R)-3,4-dihydroxyoxolan-2-one	[1] [2]
Molecular Formula	C ₄ H ₆ O ₄	[2] [4]
Molecular Weight	118.09 g/mol	[2] [3]
Synonyms	D-Erythronic γ -lactone, (3R,4R)-(-)-D-Erythrono-1,4-lactone, Dihydro-3,4-dihydroxy-2(3H)-furanone	[2] [3] [4]
InChI Key	SGMJBNSHAZVGMC-PWNYCUMCSA-N	[3]

Structural Elucidation

The structure of **D-Erythronolactone** consists of a tetrahydrofuran ring with a ketone at the C2 position, forming a lactone (a cyclic ester). The defining features are the two hydroxyl (-OH) groups at the C3 and C4 positions. The "(3R,4R)" designation specifies their absolute stereoconfiguration, meaning they are on the same side of the ring (cis-diol). This fixed chirality is what makes **D-Erythronolactone** a valuable starting material for creating other chiral molecules.[\[1\]](#)[\[5\]](#)

Figure 1: 2D representation of D-Erythronolactone's structure.

Physicochemical Properties

The physical and chemical characteristics of **D-Erythronolactone** dictate its handling, reactivity, and applications in various experimental settings.

Property	Value	Source(s)
Physical State	White to off-white solid or crystal powder.	[4][6]
Melting Point	99 - 102 °C; 100 - 102 °C	[4][6]
Boiling Point	~340 °C at 760 mmHg	[2]
Solubility	Water: 674 mg/mL at 25 °C; Slightly soluble in DMSO and Methanol.	[2][4]
Optical Rotation	$[\alpha]_{D}^{20} = -71^\circ$ (c=1 in H ₂ O)	[3][4]
pKa	~12.34	[4]

D-Erythronolactone is a stable compound under standard conditions and can be stored at room temperature in a dry, sealed container.[2][4][7] It is incompatible with strong oxidizing agents.[6] While stable in neutral or acidic solutions, the lactone ring can be hydrolyzed under basic conditions.[2]

Synthesis and Purification

While several historical synthetic routes exist, the most efficient and commonly employed method involves the oxidative cleavage of a readily available carbohydrate precursor, D-isoascorbic acid (erythorbic acid).[5][8] This approach is favored because it starts from an inexpensive, enantiomerically pure material and proceeds in high yield.

Rationale for Synthetic Route Selection

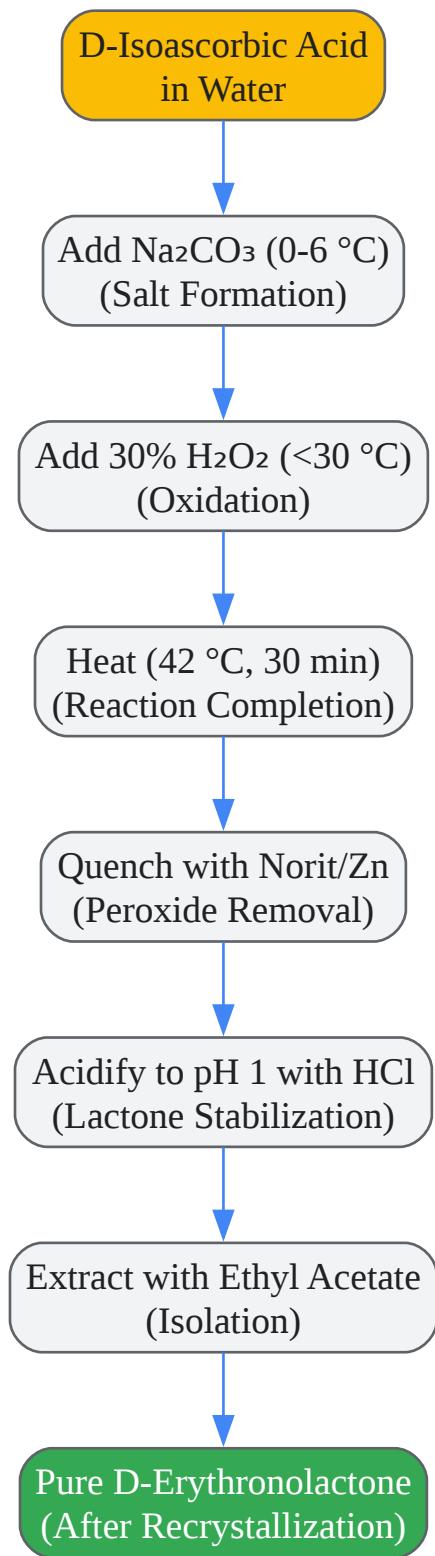
The synthesis from D-isoascorbic acid is a classic example of leveraging the "chiral pool"—using abundant, naturally occurring chiral molecules as starting materials. The reaction proceeds via oxidative cleavage of the two-carbon side chain of erythorbic acid.[5] The choice of hydrogen peroxide as the oxidant is advantageous due to its low cost and the fact that its primary byproduct is water, simplifying downstream purification. The use of a base like sodium carbonate is critical for facilitating the reaction.[4][5]

Detailed Experimental Protocol: Synthesis from D-Isoascorbic Acid

This protocol is adapted from established literature procedures.[\[4\]](#)[\[8\]](#)[\[9\]](#) It is a self-validating system where reaction progress can be monitored through simple tests and product isolation relies on fundamental chemical principles.

Materials:

- D-Isoascorbic acid (Erythorbic acid)
- Sodium carbonate, anhydrous
- 30% Hydrogen peroxide solution
- Zinc powder or Norit (activated carbon)
- 6 N Hydrochloric acid
- Ethyl acetate
- Deionized water
- Celite


Procedure:

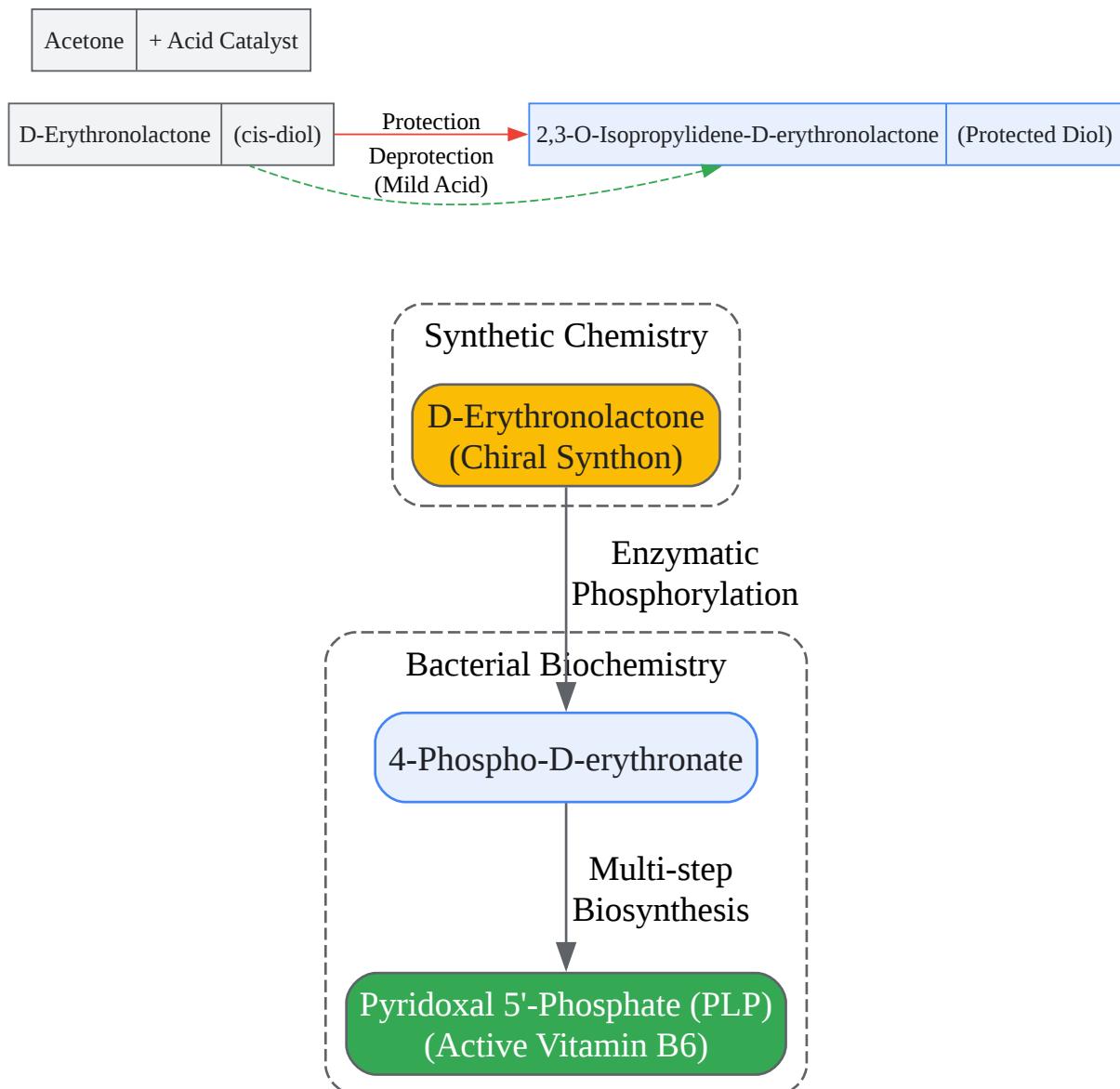
- Salt Formation: Dissolve D-isoascorbic acid (1.0 eq) in deionized water (~14 mL per gram of acid). Cool the solution to 0-6 °C in an ice bath. Add anhydrous sodium carbonate (2.0 eq) portion-wise while stirring, ensuring the temperature remains low.
- Oxidation: To the resulting solution, slowly add 30% hydrogen peroxide (~1.25 mL per gram of starting acid). An exothermic reaction will occur; control the addition rate to maintain the internal temperature below 30 °C.[\[4\]](#) After addition is complete, allow the mixture to warm and stir for 30-60 minutes at approximately 40-45 °C.[\[4\]](#)[\[8\]](#)
- Quenching Excess Peroxide: Add a small amount of zinc powder or Norit A (activated carbon) in portions to decompose any remaining hydrogen peroxide.[\[8\]](#) The cessation of gas

evolution and a negative result on a potassium iodide-starch test paper indicate completion.

- Acidification and Isolation: Filter the hot mixture through a pad of Celite to remove the quenching agent. Cool the filtrate and carefully acidify to pH 1.0 with 6 N hydrochloric acid. [4][8]
- Extraction: Concentrate the acidic solution under reduced pressure to precipitate inorganic salts and a portion of the product. Extract the resulting slurry exhaustively with ethyl acetate (3 x volume of the concentrated aqueous phase).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude **D-Erythronolactone** can be purified by recrystallization from a suitable solvent like hot ethyl acetate.[8] The final product should be a white crystalline solid.

Workflow Diagram: Synthesis of D-Erythronolactone

[Click to download full resolution via product page](#)


Figure 2: A step-by-step workflow for the synthesis of **D-Erythronolactone**.

The Role of D-Erythronolactone as a Chiral Synthon

In pharmaceutical development, the three-dimensional shape of a molecule is often as important as its chemical composition. Many drugs are chiral, and typically only one enantiomer (mirror-image form) provides the desired therapeutic effect while the other may be inactive or even harmful. **D-Erythronolactone**'s value lies in its role as a chiral synthon, providing a pre-defined stereochemical foundation upon which more complex molecules can be built.^[5]

Strategic Use of Protecting Groups: The Isopropylidene Derivative

To perform chemical modifications on one part of a molecule without affecting another, chemists use "protecting groups." For **D-Erythronolactone**, the two adjacent hydroxyl groups can be selectively protected. A common and highly effective strategy is to react it with acetone in the presence of an acid catalyst to form 2,3-O-Isopropylidene-**D-erythronolactone**.^{[5][8]} This derivative is more soluble in organic solvents and the isopropylidene group is stable under many reaction conditions, yet it can be easily removed later with mild acid when the hydroxyl groups are needed again.^[5] This protected form is a widely used intermediate in the synthesis of natural products.^{[5][8][10]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Erythrono-1,4-lactone | C4H6O4 | CID 5325915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glycodepot.com [glycodepot.com]
- 3. D -Erythronic acid g-lactone 95 15667-21-7 [sigmaaldrich.com]
- 4. D-ERYTHRONOLACTONE | 15667-21-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [D-Erythronolactone CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097542#d-erythronolactone-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com